molecular formula C24H27ClN6O2S B2737381 1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185032-60-3

1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2737381
CAS RN: 1185032-60-3
M. Wt: 499.03
InChI Key: BBTWPNPSJIGWPB-UHFFFAOYSA-N
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Description

The compound “1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a triazolo-pyrimidine ring, and a thiophene ring .


Synthesis Analysis

The synthesis of similar compounds typically involves multi-step protocols. For instance, the synthesis of a related compound, “2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”, was carried out in ethanol at room temperature .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. The International Chemical Identifier (InChI) for a similar compound is "InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2" .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For example, a related compound, “2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”, has a molecular weight of 464.02 .

Scientific Research Applications

Cytotoxicity Studies

In the realm of cancer research, derivatives of our compound have been synthesized and evaluated for their cytotoxic activity. These derivatives contain a (piperazin-1-yl)methanone moiety. Researchers have screened them against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells. The goal is to identify potential anticancer agents that selectively inhibit tumor growth .

AKR1C3 Inhibition

The morpholino (phenylpiperazin-1-yl)methanones, structurally related to our compound, have been investigated as inhibitors of AKR1C3 (aldo-keto reductase 1C3). AKR1C3 plays a role in steroid metabolism and is associated with hormone-related cancers. These inhibitors show isoform-selective activity against AKR1C3, making them promising candidates for cancer therapy .

Future Directions

The future research directions for this compound could involve further exploration of its biological activity and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

12-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27ClN6O2S/c1-16(2)15-30-23(33)22-19(9-14-34-22)31-20(26-27-24(30)31)7-8-21(32)29-12-10-28(11-13-29)18-5-3-17(25)4-6-18/h3-6,9,14,16H,7-8,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTWPNPSJIGWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

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